Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate
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Overview
Description
Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate is a compound that features a tert-butoxycarbonyl-protected amino group and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate can undergo various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Trifluoroacetic acid is often used for Boc deprotection.
Major Products Formed
Oxidation: Oxidized pyridyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential as a building block in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various biochemical pathways. The pyridyl group may also interact with biological receptors or enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2r)-2-amino-3-(4-pyridyl)propanoate: Lacks the Boc protection.
Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(3-pyridyl)propanoate: Has a different position of the pyridyl group.
Ethyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate: Has an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate is unique due to the specific combination of the Boc-protected amino group and the 4-pyridyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-10-5-7-15-8-6-10/h5-8,11H,9H2,1-4H3,(H,16,18)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPNTBDWQKLOBS-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=NC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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